17-Ethynyl-13-ethyl-4-gonene-17-ol, also known as Levonorgestrel, is a synthetic progestin used primarily in hormonal contraceptives. It is derived from the natural hormone progesterone and is classified under the category of steroid hormones. This compound plays a significant role in reproductive health, particularly in contraceptive formulations and hormone replacement therapies.
Levonorgestrel is classified as a synthetic progestin and is part of the class of compounds known as 19-nortestosterone derivatives. Its chemical structure allows it to mimic the action of progesterone, making it effective for various therapeutic uses.
The synthesis of Levonorgestrel involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Ethynylation reactions are typically conducted for several hours (3 to 6 hours) under controlled temperature conditions to optimize product formation.
Levonorgestrel has a complex molecular structure characterized by a steroid backbone with specific functional groups that contribute to its biological activity. The molecular formula is , and its structural representation includes an ethynyl group at position 17 and an alcohol group at position 17, which are crucial for its hormonal activity.
Levonorgestrel participates in various chemical reactions due to its functional groups:
These reactions are essential for understanding how Levonorgestrel behaves in biological systems and its metabolic pathways.
Levonorgestrel exerts its effects primarily through interaction with progesterone receptors in target tissues such as the uterus and ovaries:
Levonorgestrel is widely used in:
The compound 17-Ethynyl-13-ethyl-4-gonene-17-ol is formally identified by the IUPAC name (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one [1] [5]. This name specifies its tetracyclic gonane core structure characteristic of steroidal progestins. The molecular formula is C₂₁H₂₈O₂, with a molecular weight of 312.446 g/mol [1] [8]. Key structural features include:
Table 1: Structural Descriptors
Representation Type | Notation |
---|---|
Canonical SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 [1] |
InChIKey | WWYNJERNGUHSAO-XUDSTZEESA-N [1] [5] |
Molecular Graph | Tetracyclic 18-carbon gonane scaffold with C13 ethyl and C17 ethynyl-hydroxyl substitutions |
This compound exhibits six chiral centers at positions C8, C9, C10, C13, C14, and C17, with absolute configurations 8R, 9S, 10R, 13S, 14S, 17R [1] [5]. The stereochemistry defines its biological activity profile:
Table 2: Chiral Centers and Configurations
Chiral Center | Configuration | Structural Role |
---|---|---|
C8 | R | Ring B-C junction stereochemistry |
C9 | S | Ring A-B fusion orientation |
C10 | R | Establishes trans A/B ring fusion |
C13 | S | 13β-ethyl group attachment |
C14 | S | Defines cis C/D ring fusion |
C17 | R | 17α-ethynyl/17β-hydroxy orientation |
This compound is documented under numerous synonyms and registry identifiers globally, reflecting its pharmaceutical significance:
Table 3: Comprehensive Synonym Registry
Identifier Type | Examples |
---|---|
Systematic Names | 13β-Ethyl-17α-ethynyl-17β-hydroxygon-4-en-3-one; 17α-Ethynyl-13β-ethyl-3-oxo-4-estren-17β-ol |
Common Synonyms | Levonorgestrel; D-(-)-Norgestrel; 18-Methylnorethisterone [1] [5] |
CAS Registry | 797-63-7 (Levonorgestrel); 6533-00-2 (DL-Norgestrel); 124478-41-7 (3-deoxonorgestrel variant) [4] [5] |
Pharmacopoeial IDs | USP Reference Standard (Norgestrel Related Compound A); EP Reference Standard (Levonorgestrel impurity B) [8] |
Brand Names | Plan B, Mirena, Norplant, Kyleena [1] [5] [7] |
Pharmacopoeial designations include:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: